4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes. The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of human carbonic anhydrase II . This inhibition can lead to changes in the physiological processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound can affect various biochemical pathways. These enzymes are involved in processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its inhibitory effect on human carbonic anhydrases. This can lead to changes in the physiological processes that these enzymes are involved in .
Properties
IUPAC Name |
4-methyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-14-7-9-16(10-8-14)18(26)22-19-23-24-20(28-19)27-13-17(25)21-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYPGASFHCGINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.